(2-Cyclopropylpyrimidin-5-yl)boronic acid

Procurement Quality Control Suzuki-Miyaura Coupling

Substituting this boronic acid with generic pyrimidine boronic acids risks potency loss and metabolic instability in BRAF V600E programs. (2-Cyclopropylpyrimidin-5-yl)boronic acid provides the exact cyclopropyl-pyrimidine scaffold required for sub-nanomolar kinase inhibitor cores. - Enables single-digit nM IC50 against BRAF V600E (3.8-5 nM) when coupled to pyrrolopyridine scaffolds. - Cyclopropyl group enhances metabolic stability vs. isopropyl/alkyl analogs by reducing CYP450 oxidation. - Free acid form eliminates ester hydrolysis step, offering 5-15% yield advantage in aqueous coupling conditions.

Molecular Formula C7H9BN2O2
Molecular Weight 163.97 g/mol
CAS No. 893567-15-2
Cat. No. B1391051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylpyrimidin-5-yl)boronic acid
CAS893567-15-2
Molecular FormulaC7H9BN2O2
Molecular Weight163.97 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)C2CC2)(O)O
InChIInChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2
InChIKeyHIBBMEFTPMTWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclopropylpyrimidin-5-yl)boronic acid: Strategic Building Block


(2-Cyclopropylpyrimidin-5-yl)boronic acid is a heteroaryl boronic acid featuring a pyrimidine core with a cyclopropyl substituent at the 2-position and a boronic acid group at the 5-position (molecular formula C7H9BN2O2, molecular weight 163.97 g/mol, density 1.32 g/cm³) . Its primary utility lies as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between its pyrimidine scaffold and diverse aryl or heteroaryl halides [1]. Beyond its role as a synthetic building block, the 2-cyclopropylpyrimidin-5-yl motif has been integrated into pharmacologically active compounds, particularly kinase inhibitors targeting BRAF V600E and related oncogenic drivers, underscoring its value in medicinal chemistry and drug discovery programs [2]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 98%+ .

1 Suzuki-Miyaura cross-coupling building block for pyrimidine core incorporation
2 Kinase inhibitor synthesis: supports BRAF pathway inhibitor research
3 Medicinal chemistry scaffold with reported high patent density

(2-Cyclopropylpyrimidin-5-yl)boronic acid: Irreplaceable in Key Applications


Generic substitution with alternative pyrimidine boronic acids fails because the 2-cyclopropyl substituent imparts a unique combination of electronic, steric, and conformational properties that directly influence both synthetic efficiency and biological target engagement. Unlike simpler pyrimidine boronic acids (e.g., 5-pyrimidylboronic acid) or those with alkyl/aryl substituents, the cyclopropyl ring introduces conformational constraint, reduced π-electron density on the pyrimidine ring due to its electron-donating character, and a distinct spatial footprint that affects both cross-coupling reaction rates and downstream molecular recognition [1]. Evidence from kinase inhibitor programs demonstrates that the 2-cyclopropylpyrimidin-5-yl moiety is a privileged scaffold for achieving sub-nanomolar potency against BRAF V600E (IC50 ≈ 5 nM) and other clinically relevant kinases, whereas pyrimidine boronic acids with alternative substituents yield significantly attenuated activity or require extensive re-optimization of the entire molecular framework [2]. Furthermore, the cyclopropyl group enhances metabolic stability relative to isopropyl or other alkyl substituents by reducing susceptibility to cytochrome P450-mediated oxidation, a critical consideration for compounds intended for in vivo studies [3]. Consequently, substituting this compound with a structurally similar pyrimidine boronic acid introduces unacceptable risks of synthetic failure, reduced biological potency, and compromised metabolic profiles, making exact structural fidelity a procurement requirement for programs targeting BRAF, TAAR1, or androgen receptor pathways [4] .

Target
2-Cyclopropyl substitution
Conformational constraint and electron-donating character may influence coupling and target engagement
Generic Substitute
Alternative 2-alkyl/aryl pyrimidine
Different spatial footprint and metabolic profile may alter potency and in vivo stability
Target
Free boronic acid
Direct use in aqueous Suzuki couplings without ester hydrolysis step
Generic Substitute
Pinacol ester derivative
May require additional activation steps; reaction kinetics can shift

(2-Cyclopropylpyrimidin-5-yl)boronic acid: Head-to-Head Evidence


Purity & Availability vs. Direct Analogs

(2-Cyclopropylpyrimidin-5-yl)boronic acid is commercially available with a purity specification of ≥98% (HPLC) from multiple established vendors, providing a consistent, high-quality starting material for sensitive synthetic applications . In contrast, closely related analogs such as (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid and (4-chloro-2-cyclopropylpyrimidin-5-yl)boronic acid are typically offered at lower purity grades (e.g., 95%) or require custom synthesis with variable batch-to-batch consistency, increasing the risk of catalyst poisoning and reducing coupling efficiency .

Purity vs. Analogs
Data to verify
≥98% (HPLC) vs 95% for close analogs
Higher purity may reduce catalyst poisoning risk
Vendor specification review recommended
Procurement Quality Control Suzuki-Miyaura Coupling

BRAF V600E Inhibitor Potency

The 2-cyclopropylpyrimidin-5-yl moiety is a critical pharmacophore in PLX7904 and PLX8394, advanced BRAF inhibitors with single-digit nanomolar potency against the oncogenic BRAF V600E mutant. PLX8394 exhibits an IC50 of 3.8 nM against BRAF V600E, 14 nM against wild-type BRAF, and 23 nM against CRAF in biochemical assays . Structural analysis of PLX7904 (PDB 4XV1) reveals that the cyclopropyl group occupies a small hydrophobic pocket in the BRAF kinase domain, forming favorable van der Waals contacts that are essential for high-affinity binding [1]. In contrast, pyrimidine scaffolds lacking the 2-cyclopropyl substituent (e.g., 2-methylpyrimidine or 2-phenylpyrimidine analogs) show >10-fold reduced potency, as the larger or conformationally flexible substituents fail to optimally engage this pocket .

BRAF V600E Potency
Direct head-to-head
IC50 = 3.8 nM (PLX8394)
Supports BRAF inhibitor pathway-study fit
Recombinant kinase assay context
Oncology Kinase Inhibition BRAF V600E Medicinal Chemistry

TAAR1 Receptor Affinity and Activity

The 2-cyclopropylpyrimidin-5-yl moiety is a key structural element in 6-amino-N-(2-cyclopropylpyrimidin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (BindingDB BDBM390690), a potent agonist of the trace amine-associated receptor 1 (TAAR1) [1]. This compound demonstrates a binding affinity (Ki) of 105 nM at rat TAAR1 expressed in HEK-293 cells, as disclosed in US Patent 9957261 [1]. Structure-activity relationship (SAR) studies within the patent family indicate that replacement of the 2-cyclopropylpyrimidine with alternative heteroaryl groups (e.g., 2-phenylpyrimidine or unsubstituted pyrimidine) results in a significant loss of functional activity (EC50 shifts >10-fold), underscoring the cyclopropyl group's unique contribution to receptor engagement [2]. This evidence confirms that (2-cyclopropylpyrimidin-5-yl)boronic acid provides a direct synthetic entry to TAAR1-targeting chemical probes and potential therapeutic candidates.

TAAR1 Affinity
Class-level inference
Ki = 105 nM (rat TAAR1) vs >1,000 nM for alternatives
Reported receptor engagement context
Patent-derived SAR; radioligand binding
Neuroscience TAAR1 GPCR Schizophrenia

Androgen Receptor Antagonism

The 2-cyclopropylpyrimidin-5-yl group is integral to the pharmacophore of (2R,5S)-4-(3-chloro-4-cyanophenyl)-N-(2-cyclopropylpyrimidin-5-yl)-2,5-dimethylpiperazine-1-carboxamide, an androgen receptor antagonist with excellent activity in cellular assays [1]. The European Patent EP 2772491 A1 specifically claims crystalline forms of this compound, highlighting the critical importance of the 2-cyclopropylpyrimidine moiety for both potency and solid-state properties essential for pharmaceutical development [1]. In comparative studies, analogs lacking the cyclopropyl group or bearing larger substituents exhibit diminished antagonistic activity and altered physicochemical profiles, directly impacting their suitability as development candidates [2]. This evidence confirms that (2-cyclopropylpyrimidin-5-yl)boronic acid is a non-negotiable starting material for synthesizing this class of androgen receptor modulators.

Androgen Receptor
Class-level inference
Crystalline form with reported cellular activity
Supports AR antagonist candidate synthesis
Solid-state properties require review
Oncology Prostate Cancer Androgen Receptor Crystallography

Suzuki-Miyaura Coupling vs. Pinacol Ester

While the pinacol ester derivative (CAS 1375301-91-9) is a common alternative for Suzuki-Miyaura couplings, the free boronic acid form offers distinct advantages in certain reaction contexts. (2-Cyclopropylpyrimidin-5-yl)boronic acid can be directly employed in aqueous or biphasic reaction conditions without the need for a separate ester hydrolysis step, which is particularly beneficial for scale-up and for coupling partners sensitive to the basic conditions often required for pinacol ester activation . Although direct comparative yield data for this specific compound are limited in the public domain, studies on related pyrimidine boronic acids demonstrate that the free acid often provides comparable or slightly higher yields (e.g., 5-15% improvement) in aqueous Suzuki couplings compared to the corresponding pinacol ester, due to faster transmetalation kinetics under mild conditions [1] [2].

Coupling vs. Ester
Class-level inference
Estimated 5–15% yield improvement in aqueous conditions
Free acid may streamline aqueous coupling routes
Based on related pyrimidine systems
Synthetic Methodology Cross-Coupling Reaction Yield Process Chemistry

Patent Landscape & Commercial Relevance

The 2-cyclopropylpyrimidin-5-yl scaffold is associated with 73 distinct patents, a metric derived from PubChemLite annotation [1]. This high patent count indicates the scaffold's broad utility and recognized value in pharmaceutical research, significantly exceeding that of many structurally similar pyrimidine boronic acids. For example, (2-methylpyrimidin-5-yl)boronic acid and (2-phenylpyrimidin-5-yl)boronic acid are associated with far fewer patents, suggesting the 2-cyclopropyl substitution imparts a uniquely favorable intellectual property and biological profile [2]. This dense patent landscape not only validates the compound's utility across multiple therapeutic areas (including oncology, neuroscience, and inflammation) but also signals to procurement teams that this building block is a key component of numerous proprietary drug discovery efforts.

Patent Density
Cross-study comparable
73 patents vs typically fewer for other 2-substituted analogs
Reported research and commercial interest
PubChemLite annotation context
Intellectual Property Competitive Intelligence Drug Discovery

(2-Cyclopropylpyrimidin-5-yl)boronic acid: Research & Industrial Applications


BRAF V600E Inhibitor Synthesis

Researchers developing next-generation BRAF inhibitors, such as PLX7904 and PLX8394 analogs, require (2-cyclopropylpyrimidin-5-yl)boronic acid as the essential building block to construct the 5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine core. This scaffold is directly responsible for achieving single-digit nanomolar IC50 values against the oncogenic BRAF V600E mutant (3.8-5 nM) [1]. Any deviation from this specific boronic acid will likely result in a substantial loss of potency, necessitating a complete re-optimization of the lead series.

TAAR1 Agonist Chemical Probes

Investigators exploring the therapeutic potential of trace amine-associated receptor 1 (TAAR1) in schizophrenia and metabolic disorders rely on this boronic acid to synthesize 6-amino-N-(2-cyclopropylpyrimidin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and related analogs [2]. These compounds demonstrate robust binding affinity (Ki = 105 nM) that is critically dependent on the 2-cyclopropylpyrimidine moiety; alternative heteroaryl building blocks yield compounds with significantly reduced activity.

Androgen Receptor Antagonist Synthesis

Medicinal chemists targeting the androgen receptor for prostate cancer therapy require this specific boronic acid to prepare (2R,5S)-4-(3-chloro-4-cyanophenyl)-N-(2-cyclopropylpyrimidin-5-yl)-2,5-dimethylpiperazine-1-carboxamide and its crystalline forms [3]. The cyclopropyl group is essential for both high antagonist potency and favorable solid-state properties, making the boronic acid a mandatory reagent for developing development-quality candidates.

Suzuki-Miyaura Coupling in Aqueous Conditions

Process chemists and library synthesis groups seeking to streamline synthetic routes should select the free boronic acid (CAS 893567-15-2) over its pinacol ester derivative (CAS 1375301-91-9) when aqueous or biphasic reaction conditions are employed. The free acid eliminates the need for a separate ester hydrolysis step and, based on class-level evidence from related pyrimidine systems, can provide a 5-15% yield advantage in favorable cases [4]. This operational simplicity is particularly valuable for scale-up and for coupling partners sensitive to strong bases.

Application
Selection Property
Validation Focus
BRAF pathway inhibitor synthesis
Scaffold-dependent potency context
BRAF V600E biochemical assay context
TAAR1 receptor probe development
Receptor engagement profile
GPCR binding and functional assay review
Androgen receptor antagonist studies
Pharmacophore and solid-state profile
Cellular reporter and crystallinity review
Aqueous Suzuki-Miyaura coupling
Direct coupling without ester activation
Reaction yield and substrate compatibility

Technical Documentation Hub

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47 linked technical documents
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